molecular formula C20H15FO2 B12855754 4-(Benzyloxy)-4'-fluoro[1,1'-biphenyl]-3-carbaldehyde

4-(Benzyloxy)-4'-fluoro[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12855754
M. Wt: 306.3 g/mol
InChI Key: WNBWRUVIZKWZKH-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-4’-fluoro[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the biphenyl family It is characterized by the presence of a benzyloxy group and a fluoro substituent on the biphenyl structure, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-4’-fluoro[1,1’-biphenyl]-3-carbaldehyde typically involves multiple steps. One common method starts with the preparation of 4-(Benzyloxy)-4’-fluoro[1,1’-biphenyl] through a Suzuki coupling reaction between 4-fluorophenylboronic acid and 4-benzyloxybromobenzene. The resulting biphenyl derivative is then subjected to formylation using a Vilsmeier-Haack reaction to introduce the aldehyde group at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the Suzuki coupling and formylation steps, ensuring higher yields and purity while minimizing waste and reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-4’-fluoro[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Benzyloxy)-4’-fluoro[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-4’-fluoro[1,1’-biphenyl]-3-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects. The molecular targets and pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-4’-fluoro[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both a benzyloxy and a fluoro substituent on the biphenyl structure, which can influence its reactivity and interactions with other molecules. This combination of functional groups can provide distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C20H15FO2

Molecular Weight

306.3 g/mol

IUPAC Name

5-(4-fluorophenyl)-2-phenylmethoxybenzaldehyde

InChI

InChI=1S/C20H15FO2/c21-19-9-6-16(7-10-19)17-8-11-20(18(12-17)13-22)23-14-15-4-2-1-3-5-15/h1-13H,14H2

InChI Key

WNBWRUVIZKWZKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC=C(C=C3)F)C=O

Origin of Product

United States

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